Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and a variety of chemical reactions. For instance, boronic acids are often synthesized through a two-stage process involving diethylzinc and triethyl borate . Additionally, the compound may involve thiol-ene “click” reactions, which are used in polymer and materials synthesis .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would be complex, given the variety of functional groups and structural elements present. It would likely include elements of boronic acid structure , as well as elements common to cycloalkanes .Chemical Reactions Analysis
The compound would likely participate in a variety of chemical reactions, depending on the specific functional groups present. For instance, boronic acids are known to participate in Suzuki coupling reactions . Additionally, alkylbenzenes can undergo oxidation reactions when heated with aqueous potassium permanganate .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Boronic acids, for example, have a pKa of 9 and can form tetrahedral boronate complexes with a pKa of 7 .Scientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate and its derivatives are significant in the field of organic synthesis, particularly in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its substituted versions react with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in high yield. These compounds serve as precursors for further transformations, including the Mitsunobu reaction, leading to various trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Scaffold Development for Substituted Piperidines
The compound is also a starting material for creating new scaffolds for substituted piperidines, crucial in medicinal chemistry. For example, tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is synthesized via regioselective ring-opening and serves as a new scaffold for preparing substituted piperidines through 1,3-dipolar cycloaddition reactions (Harmsen, Sydnes, Törnroos, & Haug, 2011).
Intermediate for Biological Compounds
The compound is an important intermediate in synthesizing biologically active compounds, such as protein tyrosine kinase inhibitors like CP-690550. An efficient synthesis route starting from readily available reagents has been developed, highlighting its potential in pharmaceutical development (Xin-zhi, 2011).
Chemical Transformations and Derivatives
Chemical transformations involving this compound derivatives showcase the versatility of this compound in organic synthesis. For example, an unprecedented cascade of reactions leading to pipecolic acid derivatives demonstrates the potential of the vinylfluoro group as an acetonyl cation equivalent, offering new pathways for synthesizing complex molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Mechanism of Action
The mechanism of action of “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would depend on its specific structure and the context in which it is used. For instance, boronic acids are known to act as Lewis acids and can form reversible covalent complexes with sugars, amino acids, and other molecules .
Safety and Hazards
Future Directions
The future directions for research and development involving “Tert-butyl 4-(but-3-enyl)-4-hydroxypiperidine-1-carboxylate” would depend on its specific properties and potential applications. For instance, flow chemistry and flow technology are changing the synthetic paradigm in the field of modern synthesis .
Properties
IUPAC Name |
tert-butyl 4-but-3-enyl-4-hydroxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-7-14(17)8-10-15(11-9-14)12(16)18-13(2,3)4/h5,17H,1,6-11H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMAMSRWNDXSRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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